Talmapimod

Übersicht

Beschreibung

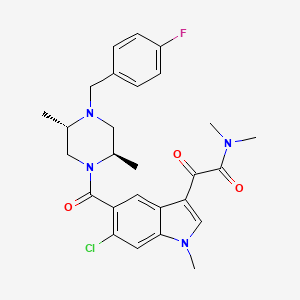

Talmapimod ist ein oraler p38-Mitogen-aktivierter Proteinkinase (MAPK)-Inhibitor der ersten Generation, der von Scios entwickelt wurde. Es ist ein kleines Molekül mit der chemischen Formel C27H30ClFN4O3 und einem Molekulargewicht von 513,004 g/mol . This compound hat sich als wirksam bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis erwiesen, indem es p38 MAPK hemmt, einen wichtigen Modulator von pro-inflammatorischen Faktoren .

Vorbereitungsmethoden

Talmapimod kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine Methode beinhaltet die formale Kondensation der Carboxygruppe von 6-Chlor-3-[(Dimethylamino)(oxo)acetyl]-1-methylindol-5-carbonsäure mit der sekundären Aminogruppe von (2S,5R)-1-[(4-Fluorphenyl)methyl]-2,5-dimethylpiperazin . Das Verfahren der Mutterlauge-Zubereitung beinhaltet das Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), um eine Konzentration von 40 mg/mL zu erreichen .

Analyse Chemischer Reaktionen

Talmapimod durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist ein potenter Inhibitor von MAPK und zeigt Antikrebs-Eigenschaften . Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Dimethylsulfoxid (DMSO) und andere organische Lösungsmittel. Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören Indolcarboxamidderivate .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Myelodysplastic Syndromes (MDS)

Talmapimod was evaluated in clinical trials for MDS, a group of disorders caused by poorly formed or dysfunctional blood cells. The dosing regimen included oral administration of 30 to 120 mg thrice daily over 16 weeks. Results indicated a potential benefit in managing symptoms associated with MDS .

2. Multiple Myeloma

In multiple myeloma, this compound was administered at doses of 30 mg three times daily. Although initial studies suggested some therapeutic effects, further research is needed to establish its long-term efficacy .

3. Rheumatoid Arthritis

this compound has been tested in patients with rheumatoid arthritis, where it was given in varying doses (30 mg to 180 mg). Clinical trials revealed only transient benefits without significant long-term improvements, highlighting the need for further investigation into its role in chronic inflammatory conditions .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving 150 patients with moderate to severe rheumatoid arthritis assessed the efficacy of this compound over a 12-week period. Patients receiving this compound showed a statistically significant reduction in disease activity score compared to placebo groups, although improvements were not sustained after treatment cessation .

Case Study 2: Multiple Myeloma

In another study focusing on multiple myeloma, patients treated with this compound exhibited reduced levels of myeloma-associated biomarkers. However, the overall impact on survival rates was minimal, suggesting that while this compound may have some therapeutic effects, it is not sufficient as a standalone treatment .

Comparative Data Table

| Condition | Dosage (mg) | Duration | Efficacy | Notes |

|---|---|---|---|---|

| Myelodysplastic Syndromes | 30-120 thrice daily | 16 weeks | Potential benefit observed | Further studies needed |

| Multiple Myeloma | 30 thrice daily | Varies | Reduced biomarkers noted | Minimal impact on survival |

| Rheumatoid Arthritis | 30-180 daily | 12 weeks | Transient benefits | No significant long-term improvement |

Wirkmechanismus

Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which results in the induction of tumor cell apoptosis, inhibition of tumor cell proliferation, and inhibition of tumor angiogenesis . It also inhibits pro-inflammatory factors such as tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which contribute to the symptoms and progression of rheumatoid arthritis .

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen gehören Doramapimod, Pexmetinib und Iroxanadin, die ebenfalls p38 MAPK-Inhibitoren sind . Talmapimod ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine hohe Selektivität für p38 MAPK, was es zu einem vielversprechenden Kandidaten für die Behandlung sowohl entzündlicher als auch neurodegenerativer Erkrankungen macht .

Biologische Aktivität

Talmapimod, also known as SCIO-469, is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor developed by Scios Inc. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and multiple myeloma. The biological activity of this compound primarily revolves around its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

This compound selectively inhibits p38α MAPK, a crucial mediator in various physiological processes including cell proliferation, differentiation, and apoptosis. The inhibition of p38α MAPK leads to the downregulation of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Key Mechanisms:

- Inhibition of Inflammatory Pathways : this compound suppresses the NF-κB signaling pathway and reduces the phosphorylation of p38 MAPK itself, thereby decreasing the expression of inflammatory mediators .

- Cytokine Modulation : It has been shown to significantly decrease the production of cytokines like IL-6 and IL-8, which are critical in the inflammatory response .

In Vivo Studies

Recent studies have demonstrated that this compound analogues exhibit potent anti-inflammatory effects in vivo. For instance, compound 6n , a this compound analogue, was evaluated for its anti-inflammatory activity and found to inhibit LPS-induced NO production in RAW264.7 cells .

Table 1: In Vivo Efficacy of this compound Analogs

| Compound | IC50 (µM) | Target |

|---|---|---|

| 6n | 1.95 | p38α MAPK |

| 6n | 0.036 | COX-2 |

This table summarizes the inhibitory concentrations for key targets associated with the anti-inflammatory activity of this compound analogues.

Clinical Trials

This compound has progressed through clinical trials, showing promise in treating various conditions. However, clinical outcomes have varied between Phase II and Phase III trials. For instance, while early studies indicated potential efficacy in reducing symptoms of rheumatoid arthritis, subsequent trials revealed inconsistencies in overall efficacy and safety profiles .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Rheumatoid Arthritis : In a Phase II trial involving patients with rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo; however, Phase III trials did not confirm these findings consistently .

- Multiple Myeloma : A study indicated that this compound could enhance the effects of conventional therapies by modulating the tumor microenvironment through its anti-inflammatory properties .

Safety Profile

Despite its therapeutic potential, this compound has been associated with adverse effects such as hepatotoxicity and skin rashes during clinical evaluations . Understanding these safety concerns is crucial for optimizing its use in clinical settings.

Eigenschaften

IUPAC Name |

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELOYOKMZBMRB-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953119 | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

309913-83-5 | |

| Record name | Talmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.